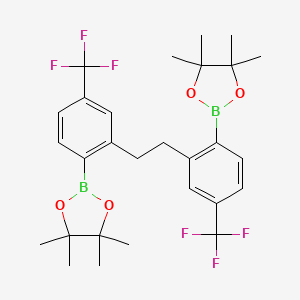
1,2-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborlan-2-YL)-5-(trifluoromethyl)phenyl)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborlan-2-YL)-5-(trifluoromethyl)phenyl)ethane is a complex organic compound that features two boron-containing dioxaborolane groups and two trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborlan-2-YL)-5-(trifluoromethyl)phenyl)ethane typically involves the following steps:
Formation of the dioxaborolane groups: This can be achieved by reacting a suitable boronic acid or boronate ester with a diol under dehydrating conditions.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron centers, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can target the trifluoromethyl groups, potentially converting them to methyl groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, and other transition metals for coupling reactions.
Major Products
Boronic acids: Formed from oxidation of the boron centers.
Methylated derivatives: Resulting from reduction of the trifluoromethyl groups.
Substituted aromatic compounds: From various substitution reactions.
科学研究应用
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: The boron centers can act as Lewis acids, facilitating various catalytic processes.
Biology
Drug Development: Potential use in the design of boron-containing pharmaceuticals.
Medicine
Diagnostic Agents: The compound’s unique structure may be useful in the development of diagnostic imaging agents.
Industry
Materials Science: Used in the development of advanced materials with unique electronic or optical properties.
作用机制
The compound exerts its effects primarily through its boron centers, which can act as Lewis acids. This allows the compound to participate in a variety of chemical reactions, including catalysis and complex formation. The trifluoromethyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-2-[2-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane: Similar structure but lacks one trifluoromethyl group.
4,4,5,5-Tetramethyl-2-[2-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylphenyl]ethyl]-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of two trifluoromethyl groups in 1,2-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborlan-2-YL)-5-(trifluoromethyl)phenyl)ethane makes it unique compared to other similar compounds. These groups enhance the compound’s stability and reactivity, making it particularly useful in various chemical applications.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34B2F6O4/c1-23(2)24(3,4)38-29(37-23)21-13-11-19(27(31,32)33)15-17(21)9-10-18-16-20(28(34,35)36)12-14-22(18)30-39-25(5,6)26(7,8)40-30/h11-16H,9-10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBFBIYWXDQMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)CCC3=C(C=CC(=C3)C(F)(F)F)B4OC(C(O4)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34B2F6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B7827462.png)
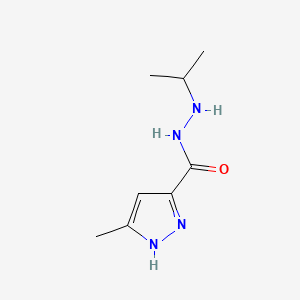
![3-[4-(acetyloxy)-3-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate](/img/structure/B7827479.png)
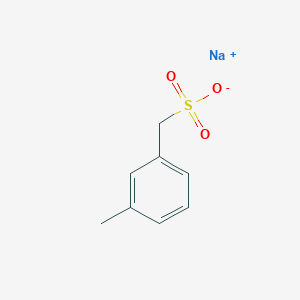
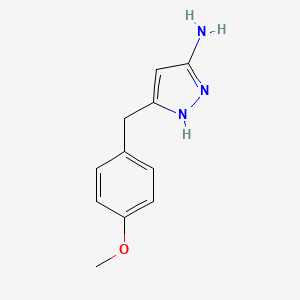
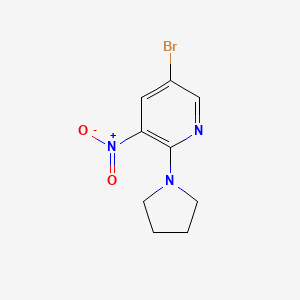
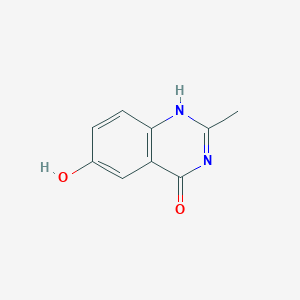
![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B7827501.png)
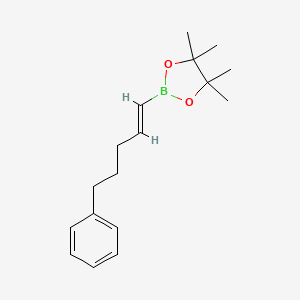
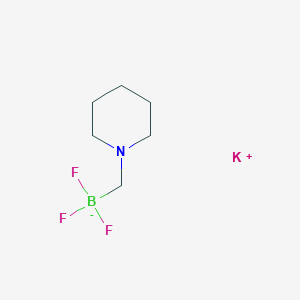
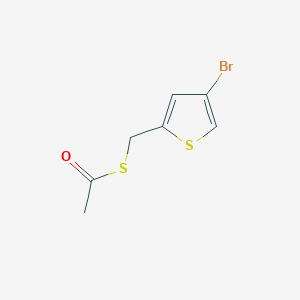
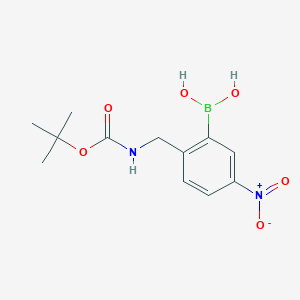
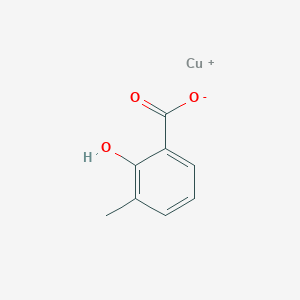
![(3S,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B7827547.png)
